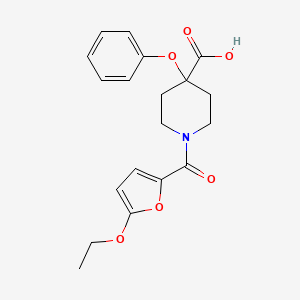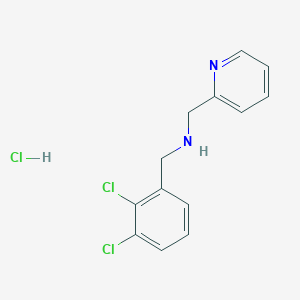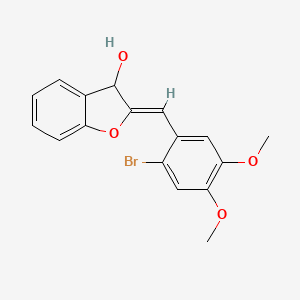
1-(5-ethoxy-2-furoyl)-4-phenoxypiperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Research on furan carboxylic acids and their derivatives, including synthesis, molecular structure analysis, and exploration of their chemical and physical properties, has been a topic of interest due to their potential applications in various fields such as pharmaceuticals, polymer industries, and materials science.
Synthesis Analysis
The synthesis of furan carboxylic acids and their derivatives typically involves multistep organic reactions, starting from readily available precursors. For instance, the synthesis of ethyl 4-(diethoxyphosphorylmethyl)-3-carboxylate, a related furan carboxylic acid derivative, involves reduction, halogenation, phosphorylation, and hydrolysis steps, showcasing the complexity and versatility of synthetic routes available for such compounds (Pevzner, 2012).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction (XRD) and NMR spectroscopy, provides detailed insights into the geometry, bond lengths, angles, and overall 3D arrangement of atoms within a molecule. For example, studies on molecular structure using XRD and NMR have been conducted to understand the configurations and electronic properties of similar compounds, illustrating the importance of these techniques in characterizing furan derivatives (Demir et al., 2010).
Wissenschaftliche Forschungsanwendungen
Supramolecular Liquid-Crystalline Networks
Supramolecular liquid-crystalline networks have been developed through the self-assembly of multifunctional hydrogen-bond donor and acceptor molecules. These networks are formed by intermolecular hydrogen bonds, resulting in liquid-crystalline network structures. Although not directly related to 1-(5-ethoxy-2-furoyl)-4-phenoxypiperidine-4-carboxylic acid, this research highlights the potential of complex molecular structures in creating unique material properties, such as smectic and nematic phases in liquid crystals (Kihara et al., 1996).
Furan Derivatives from Endophytic Fungi
Research on furan derivatives isolated from mangrove-derived endophytic fungi has led to the discovery of new compounds with potential applications in various fields. While the specific compound this compound was not studied, the exploration of furan derivatives underscores the importance of natural sources in the development of new molecules for scientific applications (Chen et al., 2017).
Chemical Transformations and Applications
Studies on chemical transformations, such as the Curtius rearrangement, provide insights into the synthesis and potential applications of complex molecules, including furan carboxylic acids and their derivatives. These chemical processes are crucial for the development of new materials and pharmaceuticals, showcasing the versatility of furan-based compounds in synthetic chemistry (Pevzner, 2011).
Antioxidant Activity of Furan Derivatives
Furan derivatives have been studied for their antioxidant activity, which is essential in the development of compounds for healthcare and cosmetic applications. The research on the antioxidant properties of various furan derivatives, including their efficacy in scavenging free radicals, highlights the potential health benefits of these compounds (Point et al., 1998).
Biocatalysis in Chemical Synthesis
The use of biocatalysis for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural showcases the integration of biological systems in chemical manufacturing. This approach highlights the sustainability and efficiency of using enzymes for the controlled synthesis of valuable chemical compounds, demonstrating the intersection of biotechnology and chemistry in modern scientific research (Jia et al., 2019).
Eigenschaften
IUPAC Name |
1-(5-ethoxyfuran-2-carbonyl)-4-phenoxypiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-2-24-16-9-8-15(25-16)17(21)20-12-10-19(11-13-20,18(22)23)26-14-6-4-3-5-7-14/h3-9H,2,10-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIKRSLVXOUTLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(O1)C(=O)N2CCC(CC2)(C(=O)O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-methylphenyl)acetyl]pyrrolidine](/img/structure/B5500645.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B5500647.png)


![(3aS*,6aS*)-5-[(3,5-dimethylisoxazol-4-yl)acetyl]-1-oxo-2-propylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5500667.png)
![1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B5500669.png)
![1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5500673.png)
![rel-(3S,4S)-4-(dimethylamino)-1-[2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinol dihydrochloride](/img/structure/B5500680.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5500690.png)
![8-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5500698.png)
![2-(ethoxymethyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5500714.png)
![1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5500721.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-thiophenecarboxamide](/img/structure/B5500735.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5500738.png)